2-Methyl-3-furanthiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Occurrence and Properties:

2-Methyl-3-furanthiol (2-M3F) is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. It is found naturally in various foods and beverages, including coffee, cocoa, cooked meat, and fermented soy sauce [, ]. 2-M3F is a colorless liquid with a characteristic roasted meat aroma [].

Formation in Food:

Several studies have investigated the formation of 2-M3F during food processing. It is primarily formed through the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during heating. Research suggests that specific precursors, such as ribose and cysteine, can react under specific conditions (e.g., high temperature) to form 2-M3F [].

Role in Flavor and Aroma:

2-M3F plays a significant role in the flavor and aroma of various foods. It has a low detection threshold, meaning humans can perceive its aroma at very low concentrations []. Studies have shown that 2-M3F contributes to the desirable roasted meaty notes in cooked meat, coffee, and fermented soy sauce [, , ].

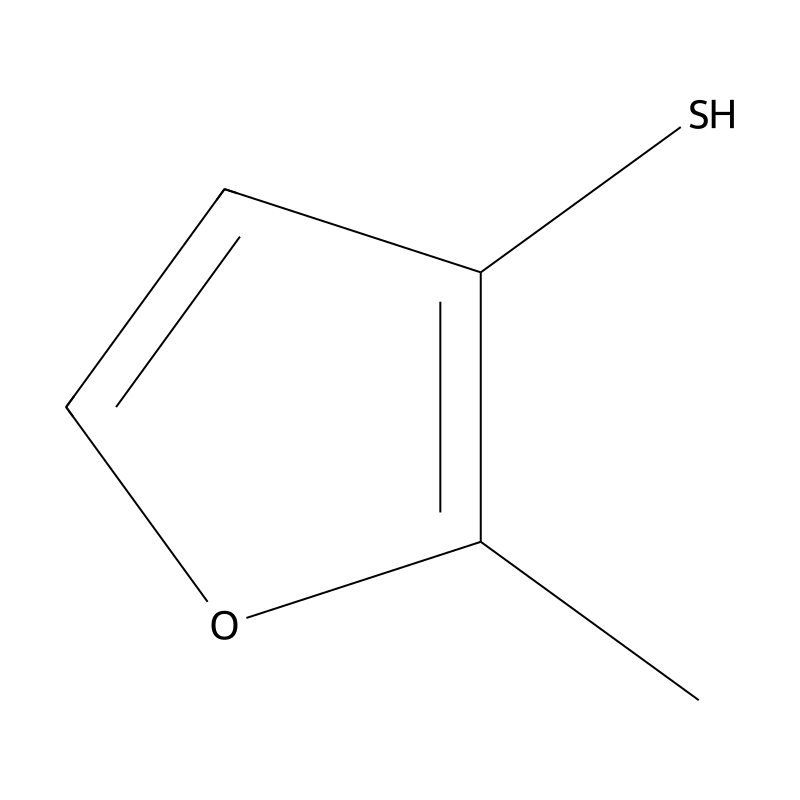

2-Methyl-3-furanthiol is an organic compound characterized by its distinctive meaty aroma, often described as reminiscent of cooked beef. It has the molecular formula and a molecular weight of approximately 114.166 g/mol. The compound is also known by various names, including 3-furanthiol, 2-methyl-; 2-Methyl-3-mercaptofuran; and 2-Methyl-3-sulfanylfuran . Its structure features a furan ring with a thiol group, contributing to its unique sensory properties.

MFT's significance lies in its interaction with our olfactory receptors. The thiol group is believed to be the primary functional group responsible for its meaty aroma. When MFT molecules reach the olfactory receptors in the nose, they bind to specific sites, triggering nerve impulses that are perceived as the characteristic meaty odor [].

2-Methyl-3-furanthiol is known for its reactivity, particularly in food chemistry. It can undergo oxidation to form disulfides, which are less volatile and have different sensory characteristics compared to the parent thiol . The compound can also participate in radical reactions, leading to interactions with various food components that can alter flavor profiles . Additionally, it can be produced during the Maillard reaction, a complex series of

Several methods have been developed for synthesizing 2-Methyl-3-furanthiol:

- Chemical Synthesis: This involves the reaction of furan derivatives with thiols under specific conditions to yield 2-Methyl-3-furanthiol.

- Biochemical Pathways: The compound can also be formed through enzymatic reactions involving thiamine degradation or lipase-assisted processes during food processing .

- Microbial Fermentation: Some studies suggest that certain microorganisms can produce this compound during fermentation processes.

2-Methyl-3-furanthiol is primarily used in the food industry as a flavoring agent due to its strong meaty aroma. Its applications include:

- Flavoring Meat Products: It enhances the flavor profile of cooked meats, particularly beef and chicken.

- Food Additives: It is incorporated into various processed foods to impart a savory character.

- Research: It serves as a model compound in studies related to flavor chemistry and sensory analysis .

Several compounds share structural similarities with 2-Methyl-3-furanthiol, each exhibiting unique properties:

| Compound Name | Aroma Characteristics | Notable Uses |

|---|---|---|

| 2-Furfurylthiol | Roasted coffee-like | Flavoring coffee and meat products |

| 2-Methyl-4,5-dihydrofuran-3-thiol | Meaty but less intense | Flavoring agents in processed foods |

| 2-Methyl-3-tetrahydrofuranthiol | Stronger beefy aroma | Enhancing meat flavors |

| 2,5-Dimethyl-3-furanthiol | Beefy with faint woody notes | Flavoring agents |

Uniqueness: While many similar compounds exhibit meaty aromas, 2-Methyl-3-furanthiol stands out due to its potent aroma profile and stability under storage conditions compared to others that may oxidize more readily .

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (97.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (97.54%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index